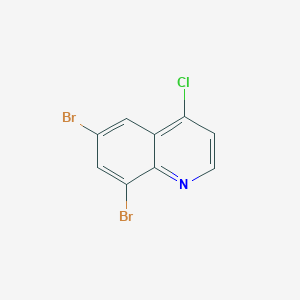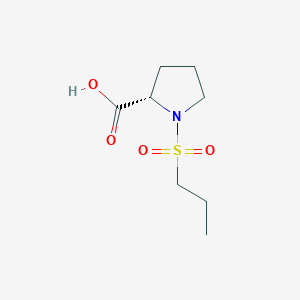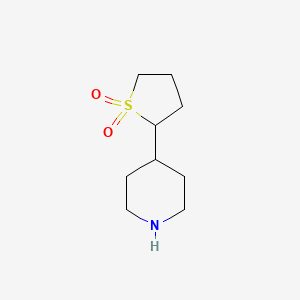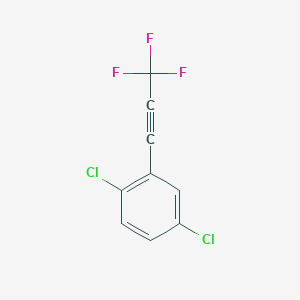
6,8-Dibromo-4-chloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-4-chloroquinoline is a polysubstituted quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound this compound is particularly notable for its potential photophysical properties and its role as a building block in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of 4-bromoaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process:
Formation of 3-(4-bromoaniline) ethyl acrylate: This step involves the reaction of 4-bromoaniline with ethyl propiolate in methanol under nitrogen protection at 40°C for 48 hours.
Cyclization to form 6-bromoquinolin-4(1H)-one: The intermediate is dissolved in diphenyl ether and heated to 200°C for 2 hours.
Halogenation to form this compound: The final step involves the bromination and chlorination of the quinoline derivative
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with a high yield and reduced production costs .
化学反应分析
Types of Reactions: 6,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic and arylvinylboronic acid derivatives in the presence of palladium catalysts and potassium carbonate in aqueous dioxane.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents attached to it.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Aqueous Dioxane: Solvent for the reactions.
Major Products:
4,6,8-Triarylquinoline-3-carbaldehydes: Formed through Suzuki-Miyaura cross-coupling reactions.
科学研究应用
6,8-Dibromo-4-chloroquinoline has several scientific research applications:
作用机制
The mechanism of action of 6,8-Dibromo-4-chloroquinoline is primarily related to its ability to participate in various chemical reactions. The compound can act as an electron acceptor in donor-π-acceptor systems, which is crucial for its photophysical properties. In biological systems, the quinoline scaffold can interact with molecular targets such as enzymes and receptors, leading to various pharmacological effects .
相似化合物的比较
6-Bromo-4-chloroquinoline: Shares a similar structure but lacks the additional bromine atom at the 8th position.
4,6,8-Triarylquinoline-3-carbaldehyde: A derivative formed through Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 6,8-Dibromo-4-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it a valuable compound in the synthesis of materials with specialized electronic and optical characteristics .
属性
分子式 |
C9H4Br2ClN |
|---|---|
分子量 |
321.39 g/mol |
IUPAC 名称 |
6,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H |
InChI 键 |
CTRHQQFVXQJEBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)

![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)




![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
